

A Comprehensive Guide to C.I. 42510 and its Scientific Synonyms

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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B3427368

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For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. C.I. 42510, a widely used biological stain, is known by a variety of synonyms in scientific literature, which can lead to confusion. This technical guide provides a detailed overview of C.I. 42510, its various names, and key experimental data to ensure accurate identification and application.

C.I. 42510 is a magenta-colored dye belonging to the triphenylmethane class.^[1] It is a component of Basic Fuchsin, which is often a mixture of rosaniline, pararosaniline, new fuchsine, and magenta II.^{[1][2]} This dye is extensively used in histology and microbiology for staining various cellular components, including bacteria and collagen.^[3]

Synonyms and Chemical Identifiers

To facilitate unambiguous identification, the following table summarizes the common synonyms for C.I. 42510 found in scientific literature, along with their corresponding Chemical Abstracts Service (CAS) numbers and other key identifiers.

Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Comments
Basic Fuchsin	632-99-5[4]	C ₂₀ H ₂₀ ClN ₃ [4]	337.85[4]	Often a mixture of triphenylmethane dyes including Rosaniline.[1]
Rosaniline hydrochloride	632-99-5[1]	C ₂₀ H ₂₀ ClN ₃ [1]	337.8[1]	A primary component of Basic Fuchsin.
Basic Violet 14	632-99-5[5]	C ₂₀ H ₁₉ N ₃ ·HCl[5]	337.85	Colour Index name.
Fuchsin Basic	632-99-5[1]	C ₂₀ H ₂₀ ClN ₃ [1]	337.85[6]	A common synonym.
Magenta I	632-99-5[5]	C ₂₀ H ₁₉ N ₃ ·HCl[5]	337.85[4]	
Rosaniline	632-99-5[3]	C ₂₀ H ₂₀ N ₃ Cl[3]	337.86[3]	
Aniline Red	632-99-5[5]	C ₂₀ H ₁₉ N ₃ ·HCl[5]	337.85[4]	

Physicochemical Properties

The following table outlines key quantitative data for C.I. 42510, providing a baseline for experimental design and quality control.

Property	Value	Reference
Appearance	Dark green crystalline powder[3][7]	[3][7]
Melting Point	235 °C (decomposition)[4]	[4]
Solubility in Water	4 g/L[4]	[4]
λ_{max} (in 50% ethanol)	549 - 552 nm[6]	[6]
pH	5-6 (1 g/L in H ₂ O at 25 °C)[4]	[4]

Experimental Protocols: The Gram Staining Procedure

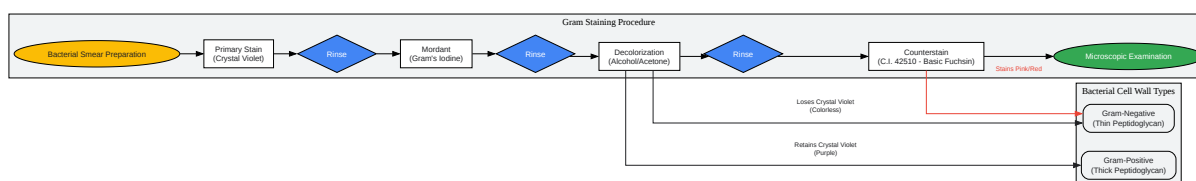
One of the most common applications of Basic Fuchsin (containing C.I. 42510) is as a counterstain in the Gram staining method. This differential stain is a fundamental technique in microbiology to distinguish between Gram-positive and Gram-negative bacteria based on the physical and chemical properties of their cell walls.

Methodologies

- **Fixation:** A bacterial smear is heat-fixed to a microscope slide.
- **Primary Stain:** The slide is flooded with crystal violet, the primary stain, which stains all cells purple.
- **Mordant:** Gram's iodine solution is applied, which forms a complex with the crystal violet.
- **Decolorization:** A decolorizing agent, typically ethanol or an acetone/ethanol mixture, is used to wash the slide. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex. In contrast, the outer membrane of Gram-negative bacteria is degraded, and the thin peptidoglycan layer allows the complex to be washed out.
- **Counterstain:** A counterstain, such as Basic Fuchsin or safranin, is applied. This stains the now-colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.

Visualizing the Gram Staining Workflow

The following diagram illustrates the logical steps of the Gram staining procedure.



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Gram Staining Experimental Workflow

This guide serves as a foundational resource for professionals working with C.I. 42510. By providing a clear compilation of its synonyms, physicochemical properties, and a detailed experimental workflow, it aims to enhance the accuracy and reproducibility of research and development activities.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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